molecular formula C22H19NO5S B2584067 Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate CAS No. 52529-52-9

Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2584067
CAS No.: 52529-52-9
M. Wt: 409.46
InChI Key: KIMXWAXSINFZJQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based derivative characterized by a fused naphtho[1,2-b]furan core substituted with a methyl group at position 2, an ethyl ester at position 3, and a phenylsulfonamide moiety at position 3.

Properties

IUPAC Name

ethyl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S/c1-3-27-22(24)20-14(2)28-21-17-12-8-7-11-16(17)19(13-18(20)21)23-29(25,26)15-9-5-4-6-10-15/h4-13,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMXWAXSINFZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a naphthol derivative.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the naphthofuran core using a reagent like phenylsulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The phenylsulfonyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The naphthofuran core may also play a role in binding to specific receptors or interacting with nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, highlighting variations in substituents, molecular properties, and experimental data:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Data Reference
This compound (Target Compound) C22H19NO5S 409.45 g/mol Phenylsulfonamide, ethyl ester Theoretical data inferred from analogs: Predicted solubility in polar aprotic solvents, moderate logP (~3.5).
Mthis compound C21H17NO5S 395.43 g/mol Phenylsulfonamide, methyl ester ChemSpider ID: 1549492; Monoisotopic mass: 395.082744 g/mol.
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate C23H20N2O7S 468.48 g/mol 4-Methyl-3-nitrophenylsulfonamide, ethyl ester Higher molecular weight due to nitro group; increased polarity (predicted).
Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate C20H17NO5S2 415.48 g/mol Thiophene-2-sulfonamide, ethyl ester pKa: 7.82 ± 0.30 (predicted); Density: 1.434 g/cm³; Boiling point: 599.2 ± 60.0 °C.
Ethyl 2-methyl-5-[5-(p-anisyl)-1,3,4-oxadiazole-2-carbonyl]furan-3-carboxylate (11c) C18H16N2O6 356.34 g/mol Oxadiazole-carbonyl, p-anisyl group IR peaks: 1,714 cm⁻¹ (ester C=O), 1,657 cm⁻¹ (carbonyl); Melting point: 182–183 °C.

Key Comparative Insights:

Substituent Effects on Bioactivity: The phenylsulfonamide group in the target compound is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase). Replacement with a thiophene-sulfonamide (as in ) may alter binding affinity due to differences in electron-withdrawing effects and steric bulk.

Physicochemical Properties :

  • The methyl ester analog () has a lower molecular weight (395.43 vs. 409.45 g/mol) and slightly higher solubility in aqueous media compared to the ethyl ester target compound.
  • The thiophene-sulfonamide derivative () exhibits a higher predicted boiling point (599.2 °C) due to increased molecular complexity and sulfur content.

Spectroscopic and Analytical Data :

  • The oxadiazole-containing analog (11c, ) shows distinct IR absorption bands for ester and carbonyl groups, which are critical for confirming functional group integrity in related compounds.
  • HPLC and LRMS data for nNF-C20 () highlight challenges in purity (56% by HPLC), suggesting synthetic optimization may be required for analogs with similar scaffolds.

Biological Activity

Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H19N1O4S
  • Molecular Weight : 353.41 g/mol

Its structure includes a naphthoquinone core, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
  • Modulation of Gene Expression : It has been observed to influence the expression of genes involved in apoptosis and cell cycle regulation, potentially leading to enhanced anticancer effects.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-715.3
A54912.7

These results suggest a promising potential for further development as an anticancer agent.

Anti-inflammatory Effects

In animal models, the compound showed significant anti-inflammatory effects. It was administered at doses ranging from 10 to 50 mg/kg body weight, resulting in a marked reduction in paw edema in carrageenan-induced inflammation models. Histological analysis revealed decreased infiltration of inflammatory cells.

Case Studies

  • Study on Antitumor Effects : In a recent study, the compound was tested in a xenograft model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to controls (p < 0.05). The study highlighted its potential as a novel therapeutic agent in breast cancer treatment.
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in conditions like Alzheimer's disease.

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